Ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in scientific research and industry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is notable for its potential in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate typically involves multi-step reactions. One common method includes:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is fed into the mixture for cyclization.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the production yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used as a precursor for various pharmaceuticals.
2-Amino-4,6-dimethylpyrimidine: Exhibits similar chemical properties and is used in the synthesis of other pyrimidine derivatives.
Uniqueness: Ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its dimethoxymethyl group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H15N3O4 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
ethyl 2-amino-6-(dimethoxymethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H15N3O4/c1-4-17-8(14)6-5-7(9(15-2)16-3)13-10(11)12-6/h5,9H,4H2,1-3H3,(H2,11,12,13) |
InChI Key |
RZFKFIMXMLDAQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C(OC)OC)N |
Origin of Product |
United States |
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